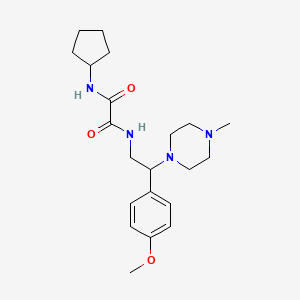

N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is an oxalamide derivative characterized by a cyclopentyl group at the N1 position and a complex ethyl substituent at N2. The N2 substituent comprises a 4-methoxyphenyl aromatic ring and a 4-methylpiperazine moiety.

Properties

IUPAC Name |

N'-cyclopentyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O3/c1-24-11-13-25(14-12-24)19(16-7-9-18(28-2)10-8-16)15-22-20(26)21(27)23-17-5-3-4-6-17/h7-10,17,19H,3-6,11-15H2,1-2H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVTYGIWCNOKFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps:

-

Formation of the Intermediate: : The initial step often involves the preparation of an intermediate compound, such as 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethanol. This can be achieved through a nucleophilic substitution reaction where 4-methoxyphenylacetonitrile reacts with 4-methylpiperazine in the presence of a base like sodium hydride.

-

Oxalamide Formation: : The intermediate is then reacted with cyclopentyl isocyanate to form the final oxalamide compound. This step typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under the influence of oxidizing agents like potassium permanganate.

Reduction: The oxalamide linkage can be reduced to amines using reducing agents such as lithium aluminum hydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted piperazines.

Scientific Research Applications

N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity. This modulation can result in therapeutic effects, such as the alleviation of symptoms in neurological disorders.

Comparison with Similar Compounds

Structural Analogues in Flavoring Agents

Several oxalamides share the N1,N2-substituted oxalamide backbone but differ in substituent groups:

Key Observations :

- Piperazine vs. 16.100. This may influence receptor binding (e.g., TAS1R1/TAS1R3 umami receptors) and metabolic stability .

Piperazine-Containing Analogues

Compounds with piperazine moieties, such as 2-chloro-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)acetamide (), share the piperazine ring but differ in core structure (acetamide vs. oxalamide). The 2-methoxyphenylpiperazine in ’s compound highlights how aryl-piperazine substitutions can modulate solubility and receptor affinity.

Other Oxalamide Derivatives

- N1-(2-Carboxyphenyl)-N2-(3-nitrophenyl)oxalamide (4e) : The presence of nitro and carboxyl groups increases polarity, likely reducing cell permeability compared to the target compound’s lipophilic cyclopentyl and methoxyphenyl groups .

- Bis-oxazepin Oxalamide (Compound 7) : This highly complex derivative demonstrates how extended aromatic systems and heterocycles (e.g., oxazepin) can drastically alter physicochemical properties, such as melting points and solubility .

Research Findings and Implications

Metabolic and Toxicological Considerations

- Metabolism: Oxalamides like S336 are hydrolyzed to carboxylic acids and amines, followed by phase II conjugation.

- Safety Margins: For flavoring oxalamides, a NOEL of 100 mg/kg bw/day provides safety margins exceeding 500 million due to minimal human exposure (0.0002 μg/kg bw/day). Similar margins may apply to the target compound if exposure levels are comparable .

Functional and Application-Based Differences

- Umami Potency: S336’s pyridyl group is critical for TAS1R1/TAS1R3 activation. flavorings) .

- Solubility and Bioavailability : The cyclopentyl group’s lipophilicity may reduce aqueous solubility compared to benzyl-substituted analogs, necessitating formulation adjustments for oral delivery .

Biological Activity

N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Details

- Molecular Formula : C24H32N4O3

- Molecular Weight : 424.545 g/mol

- CAS Number : 903254-86-4

The compound features an oxalamide backbone, which is known for its diverse pharmacological properties. The presence of methoxy, piperazine, and phenethyl moieties enhances its bioactivity, allowing for various interactions with biological targets.

Structural Representation

The IUPAC name for this compound is:

Research indicates that N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound can reduce neuronal hyperexcitability, which is crucial in conditions like epilepsy. Its mechanism may involve modulation of ion channels or neurotransmitter systems, although specific pathways remain to be fully elucidated .

- Antidepressant Activity : The piperazine moiety is often associated with antidepressant effects. Compounds with similar structures have shown promise in preclinical models for treating depression by influencing serotonin and norepinephrine levels .

- Anti-inflammatory Properties : Some derivatives of oxalamide compounds have been noted for their ability to act as CCR1 receptor antagonists, which may provide therapeutic benefits in inflammatory conditions .

Case Studies

- Neuronal Studies : In vitro studies using rat hippocampal slices demonstrated that compounds similar to N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide effectively reduced excitatory neurotransmission, suggesting a potential role in treating hyperexcitability disorders .

- Behavioral Models : Animal models have been utilized to assess the antidepressant-like effects of related compounds, showing significant improvements in behavioral tests indicative of reduced anxiety and depression symptoms .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | Neuroprotective, Antidepressant | Modulation of neurotransmitter systems |

| (S)-N-[1-(4-cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]-3-(2-fluoro-phenyl)-acrylamide | KCNQ channel opener | Ion channel modulation |

| CCR1 antagonists | Anti-inflammatory | CCR1 receptor inhibition |

Q & A

Basic Question: What are the critical steps and optimization strategies for synthesizing N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide?

Answer:

The synthesis involves multi-step reactions, starting with preparing intermediates such as the cyclopentylamine and methoxyphenyl-piperazine-ethyl moieties. Key steps include:

- Coupling Reactions : Use of carbodiimides (e.g., DCC) or HATU to activate the oxalamide carboxyl groups for nucleophilic attack by amines .

- Protection/Deprotection : Temporary protection of reactive groups (e.g., piperazine nitrogen) to prevent side reactions .

- Optimization : Control reaction temperature (0–25°C), anhydrous solvents (DMF, THF), and inert atmospheres to enhance yield and purity .

- Purification : Column chromatography or preparative HPLC to isolate the final product (>95% purity) .

Advanced Question: How can structural contradictions in crystallographic and NMR data be resolved for this compound?

Answer:

Discrepancies between X-ray crystallography (solid-state) and NMR (solution-phase) data arise from conformational flexibility. To resolve these:

- X-ray Refinement : Use SHELX software for high-resolution structure determination, incorporating anisotropic displacement parameters to model thermal motion .

- Dynamic NMR : Perform variable-temperature NMR to observe rotational barriers in the oxalamide bond or piperazine ring .

- Computational Modeling : Compare DFT-optimized structures with experimental data to identify dominant conformers .

Basic Question: What analytical techniques are essential for characterizing purity and stereochemistry?

Answer:

- HPLC-MS : Quantify purity and detect byproducts using reverse-phase C18 columns with UV/Vis (λ = 254 nm) and ESI-MS detection .

- Chiral Chromatography : Confirm enantiomeric purity via chiral stationary phases (e.g., amylose-based) .

- 2D NMR : Use NOESY or ROESY to assign stereochemistry, particularly for the cyclopentyl and piperazine groups .

Advanced Question: How can structure-activity relationship (SAR) studies improve the compound’s selectivity for kinase targets?

Answer:

- Analog Design : Synthesize derivatives with modified substituents (e.g., replacing methoxy with halogens or bulkier groups) to probe steric and electronic effects .

- Kinase Profiling : Screen against panels of 50+ kinases (e.g., RSK, PKA) to identify off-target interactions .

- Molecular Dynamics (MD) : Simulate binding poses to optimize hydrogen bonding with kinase hinge regions .

Advanced Question: How should researchers address conflicting reports of anticancer activity in vitro versus in vivo models?

Answer:

Contradictions may stem from:

- Metabolic Instability : Use LC-MS to identify oxidative or hydrolytic degradation products in plasma .

- Pharmacokinetics (PK) : Measure bioavailability and tissue distribution via radiolabeled (³H/¹⁴C) compound tracking .

- Tumor Microenvironment : Test activity under hypoxic conditions or in co-cultures with stromal cells to mimic in vivo complexity .

Basic Question: What in vitro assays are recommended for initial biological screening?

Answer:

- Kinase Inhibition : Use fluorescence polarization (FP) assays with recombinant kinases (IC₅₀ determination) .

- Cytotoxicity : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Membrane Permeability : Caco-2 monolayers to predict oral absorption .

Advanced Question: What strategies enhance the compound’s oxidative stability during long-term storage?

Answer:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) to the methoxyphenyl ring to reduce oxidation susceptibility .

- Formulation : Lyophilize with antioxidants (e.g., ascorbic acid) or store in amber vials under argon .

- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH) over 6 months .

Advanced Question: How can computational methods predict off-target interactions in neuronal pathways?

Answer:

- Docking Screens : Use AutoDock Vina to screen against GPCR databases (e.g., serotonin 5-HT receptors) .

- Machine Learning : Train models on known piperazine-containing drugs to predict CNS activity .

- CRISPR-Cas9 Knockout : Validate predicted targets in neuronal cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.